molecular formula C16H15N3O2 B14901408 7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile

7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B14901408
M. Wt: 281.31 g/mol
InChI Key: MSQMVDLIOYUGLN-UHFFFAOYSA-N
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Description

7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile is a complex organic compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors, such as 1-benzyl-2,3-dioxopyrrolidine, through intermediates like 3-hydroxy, 3-chloro, and 3-(diethoxycarbonyl)methyl derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the process is scaled up to meet demand. This typically requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile stands out due to its unique structural features, such as the presence of a benzyl group and a hydroxyl group on the naphthyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

7-benzyl-4-hydroxy-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3O2/c17-8-13-15(20)12-6-7-19(10-14(12)18-16(13)21)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H2,18,20,21)

InChI Key

MSQMVDLIOYUGLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=C(C(=O)N2)C#N)O)CC3=CC=CC=C3

Origin of Product

United States

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